3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Properties
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol derivatives have been studied for their third-order nonlinear optical (NLO) properties. Research conducted by D’silva et al. (2012) using the Z-scan technique demonstrated significant nonlinear refractive indices, absorption coefficients, and susceptibilities, suggesting potential applications in nonlinear optics (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
Synthesis of Heterocycles
Susanti et al. (2012) reported a method using silver acetate to catalyze the hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols. This method efficiently produced (Z)-2-methylene-1-sulfonylindolin-3-ols, demonstrating the utility of this compound in synthesizing complex heterocycles (Susanti, Koh, Kusuma, Kothandaraman, & Chan, 2012).
Biocatalysis in Drug Metabolism
The compound has applications in biocatalysis for drug metabolism. Zmijewski et al. (2006) used microbial systems to produce mammalian metabolites of a related compound, demonstrating its use in elucidating drug metabolism pathways (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Synthetic Chemistry
Christov and Ivanov (2002, 2004) explored the synthesis and electrophile-induced cyclization reactions of similar compounds, highlighting its relevance in the synthesis of complex organic molecules (Christov & Ivanov, 2002); (Christov & Ivanov, 2004).
Olefin Metathesis Catalysts
Jimenez et al. (2012) explored the preparation of ruthenium indenylidene-ether complexes using derivatives of this compound, indicating its role in developing olefin metathesis catalysts (Jimenez, Tolentino, Gallon, & Schrodi, 2012).
Organic Synthesis
In organic synthesis, derivatives of this compound have been utilized in various reactions, demonstrating its versatility as a reactant. Gabriele et al. (2000) used 4-yn-1-ols in oxidative cyclization–alkoxycarbonylation reactions, showcasing its application in organic synthesis processes (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIJCILQQHERCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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